methyl 4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-amido]benzoate
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Overview
Description
methyl 4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-amido]benzoate is a complex organic compound that features a unique structure combining a benzoate ester, an azetidine ring, and a phenylpyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-amido]benzoate typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
methyl 4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The azetidine ring and benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
methyl 4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-amido]benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Mechanism of Action
The mechanism of action of methyl 4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-amido]benzoate involves its interaction with specific molecular targets. The phenylpyrimidine moiety may interact with enzymes or receptors, modulating their activity. The azetidine ring can provide structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Phenylpyridine-2-One: Another compound with a phenylpyrimidine structure, used as an allosteric modulator.
6-Phenylpyrimidin-4-One: Similar in structure and function, often used in medicinal chemistry.
Uniqueness
methyl 4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-amido]benzoate is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the azetidine ring, in particular, distinguishes it from other similar compounds by providing enhanced stability and reactivity.
Properties
IUPAC Name |
methyl 4-[[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-29-22(28)16-7-9-18(10-8-16)25-21(27)17-12-26(13-17)20-11-19(23-14-24-20)15-5-3-2-4-6-15/h2-11,14,17H,12-13H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHIRXMCZHSAEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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